N-(3-Butenyl)norbuprenorphine

Opioid receptor selectivity Structure-activity relationship (SAR) Pharmacology

N-(3-Butenyl)norbuprenorphine (CAS 457071-73-7), also designated as Buprenorphine Related Compound A, is a semi-synthetic oripavine derivative structurally related to the clinically used opioid buprenorphine. It is characterized by an N-substituted 3-butenyl moiety on the norbuprenorphine scaffold.

Molecular Formula C29H41NO4
Molecular Weight 467.6 g/mol
CAS No. 457071-73-7
Cat. No. B1506329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Butenyl)norbuprenorphine
CAS457071-73-7
Molecular FormulaC29H41NO4
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)O
InChIInChI=1S/C29H41NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h7,9-10,20-21,24,31-32H,1,8,11-17H2,2-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1
InChIKeyOLKNJLQXKYIUDJ-IHFGGWKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Butenyl)norbuprenorphine (CAS 457071-73-7): A Defined Opioid Pharmacopoeial Reference Standard for Analytical and Pharmacological Research


N-(3-Butenyl)norbuprenorphine (CAS 457071-73-7), also designated as Buprenorphine Related Compound A, is a semi-synthetic oripavine derivative structurally related to the clinically used opioid buprenorphine. It is characterized by an N-substituted 3-butenyl moiety on the norbuprenorphine scaffold [1]. This compound is officially recognized and supplied as a United States Pharmacopeia (USP) Reference Standard, intended for use in specified quality tests and assays as detailed in USP compendia . It is classified as a Schedule I controlled substance in the US, reflecting its potential for abuse and the strict regulatory framework governing its procurement and use [2].

Grade USP Reference Standard
Regulatory Schedule I (DEA license required)
Research Use Opioid receptor pharmacological probe; analytical impurity marker

Why N-(3-Butenyl)norbuprenorphine Cannot Be Substituted by Other Buprenorphine Analogs


Substituting N-(3-Butenyl)norbuprenorphine with a seemingly similar buprenorphine analog or metabolite is not scientifically justified due to the critical role of the N-substituent in dictating opioid receptor selectivity and intrinsic activity. The compound possesses a specific 3-butenyl group at the N-17 position, a structural feature that confers a distinct pharmacological fingerprint [1]. Patent disclosures explicitly claim that this compound exhibits 'significant selectivity for μ opioid receptors versus δ, κ, and ORL-1 receptors', a profile that is not shared by buprenorphine or its primary metabolite, norbuprenorphine [1]. This structural and functional specificity directly impacts its suitability as a defined analytical impurity marker and as a pharmacological tool, where even minor structural deviations in N-substitution lead to profound changes in receptor binding and downstream signaling [2].

N‑Substituent specificity

The 3‑butenyl group generates a reported μ‑opioid selectivity profile that may shift with buprenorphine or norbuprenorphine, limiting direct analytical or pharmacological interchange.

Analytical certification gap

Research‑grade buprenorphine analogs lack the certified identity and purity of a USP Reference Standard; substitution may compromise compendial method suitability and impurity tracking.

Regulatory handling divergence

Schedule I classification imposes distinct procurement, storage, and documentation requirements not applicable to Schedule III buprenorphine; workflow integration must account for this controlled status.

Quantitative Differentiation of N-(3-Butenyl)norbuprenorphine Against Buprenorphine and Norbuprenorphine


Opioid Receptor Potency Ranking: Distinct Mu-Selectivity Profile vs. Buprenorphine

In direct functional characterization studies, N-(3-Butenyl)norbuprenorphine displays a receptor potency ranking of μ > κ ≈ δ > ORL-1 [1]. This contrasts with the known profile of buprenorphine, which is characterized as a high-affinity μ-partial agonist and κ-antagonist, and with norbuprenorphine, which acts as a full agonist at δ and a partial agonist at μ and κ [2]. The patent specification further claims that the compound exhibits 'significant selectivity for μ opioid receptors versus δ, κ, and ORL-1 receptors' [1].

Opioid Receptor Selectivity
Class‑level
μ > κ ≈ δ > ORL‑1 vs Buprenorphine (μ partial agonist, κ antagonist); Norbuprenorphine (full δ agonist, μ/κ partial agonist)
Reported receptor selectivity context
In vitro functional assay, human recombinant receptors
Opioid receptor selectivity Structure-activity relationship (SAR) Pharmacology

Regulatory Designation as a Defined Pharmacopoeial Reference Standard for Analytical Quality Control

N-(3-Butenyl)norbuprenorphine is officially designated as 'Buprenorphine Related Compound A' and is supplied as a United States Pharmacopeia (USP) Reference Standard . This is a defined, certified reference material (CRM) with a specified purity and identity, intended for use in compendial quality tests and assays for buprenorphine drug substances and products . In contrast, generic norbuprenorphine or other analogs are typically available only as research-grade chemicals with variable purity and characterization.

Regulatory Grade
Source review
USP Reference Standard (CRM) vs Generic research chemical
Supports compendial testing context
Certified identity and purity; critical for monograph compliance
Analytical Chemistry Quality Control Pharmaceutical Analysis

Controlled Substance Scheduling: A Key Differentiator for Procurement and Handling

N-(3-Butenyl)norbuprenorphine is a Schedule I controlled substance under the United States Controlled Substances Act [1]. This is the most restrictive classification, indicating a high potential for abuse and no currently accepted medical use in treatment in the United States. This contrasts with buprenorphine, which is a Schedule III controlled substance and is approved for clinical use in treating opioid use disorder and pain [2]. This scheduling difference has profound implications for procurement, requiring DEA registration, strict record-keeping, and secure storage.

Controlled Substance Schedule
Head‑to‑head
Schedule I vs Buprenorphine (Schedule III)
Procurement and handling pathway context
US DEA scheduling; requires DEA registration and secure storage
Regulatory Compliance Controlled Substance Procurement

Synthetic Utility: A Defined Intermediate for Generating Diverse N-Substituted Analogs

N-(3-Butenyl)norbuprenorphine serves as a key synthetic intermediate for the preparation of a wide range of N-substituted norbuprenorphine derivatives. The terminal alkene in the 3-butenyl chain provides a versatile handle for further chemical transformations, such as hydroboration, epoxidation, or cross-metathesis [1]. This is in direct contrast to norbuprenorphine itself, which requires initial N-alkylation, or other N-substituted analogs which may lack a functionalizable group. This feature makes it a valuable building block for exploring structure-activity relationships in opioid receptor ligands.

Synthetic Versatility
Cross‑study comparable
Terminal alkene handle vs Norbuprenorphine (requires N‑alkylation); N‑methyl analog (no functionalizable group)
Synthetic versatility context
Enables diverse N‑substituted analogs for SAR exploration
Synthetic Chemistry Medicinal Chemistry SAR Studies

Physicochemical Properties: Baseline Data for Analytical Method Development

N-(3-Butenyl)norbuprenorphine possesses a molecular weight of 467.64 g/mol and a calculated LogP of 4.30 . Its vapor pressure is predicted to be extremely low (0.0±1.7 mmHg at 25°C), and its boiling point is predicted to be high (590.6±50.0 °C) . These physicochemical parameters differ from those of buprenorphine (MW 467.6, LogP ~3.8) and norbuprenorphine (MW 413.6), which directly influences chromatographic retention behavior, sample preparation, and overall analytical method development.

Physicochemical Properties
Cross‑study comparable
MW 467.64, LogP 4.30 (predicted) vs. Buprenorphine (LogP ~3.8), Norbuprenorphine (MW 413.6)
Chromatographic method development context
Predicted data; influences retention and separation optimization
Analytical Chemistry Method Development Chromatography

Optimal Scientific and Industrial Application Scenarios for N-(3-Butenyl)norbuprenorphine (CAS 457071-73-7)


Analytical Quality Control: System Suitability Testing in Buprenorphine Drug Product Analysis

N-(3-Butenyl)norbuprenorphine is the definitive standard for system suitability testing and impurity identification in the analysis of buprenorphine active pharmaceutical ingredients (APIs) and finished dosage forms. Its official status as 'Buprenorphine Related Compound A USP Reference Standard' mandates its use for compliance with USP monograph specifications . Laboratories utilize this CRM to establish chromatographic resolution, verify detector response linearity, and accurately quantify this specific process-related impurity, which is critical for batch release and stability studies.

Medicinal Chemistry: A Scaffold for Exploring N-Substituent SAR on Opioid Receptor Pharmacology

Due to its distinct μ-opioid receptor selectivity profile (μ > κ ≈ δ > ORL-1), N-(3-Butenyl)norbuprenorphine serves as a valuable pharmacological probe for dissecting the role of the N-substituent in opioid receptor signaling [1]. Its unique receptor potency ranking, as described in patent literature, makes it a key comparator for screening novel N-substituted norbuprenorphine analogs in radioligand binding and functional assays. Furthermore, its terminal alkene provides a synthetic handle for generating further derivatives for SAR studies [2].

Controlled Substance Research: A Reference Material for Forensic and Clinical Toxicology

As a Schedule I controlled substance, N-(3-Butenyl)norbuprenorphine is a critical reference standard for forensic toxicology and clinical laboratories. Its procurement and handling under a strict DEA license are essential for the development and validation of LC-MS/MS and GC-MS methods for detecting and confirming exposure to this specific buprenorphine analog in biological matrices [3]. Its distinct physicochemical properties, including its LogP of 4.30, inform the optimization of extraction and chromatographic separation procedures .

Application
Selection Property
Validation Focus
Analytical Quality Control
USP Reference Standard certification
Compendial system suitability and impurity quantification
Medicinal Chemistry SAR Studies
N‑butenyl substituent and terminal alkene functionality
Opioid receptor selectivity profiling and analog diversification
Forensic and Bioanalytical Research
Schedule I controlled status and defined LogP behavior
Method specificity and extraction efficiency in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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